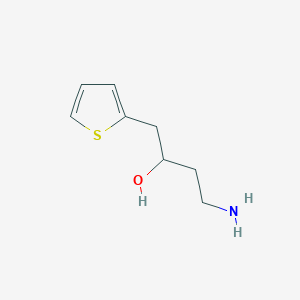

4-Amino-1-(2-thienyl)butan-2-ol

Overview

Description

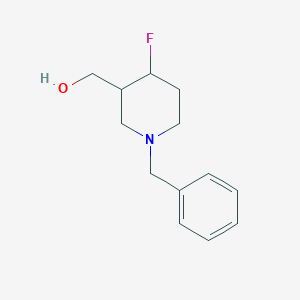

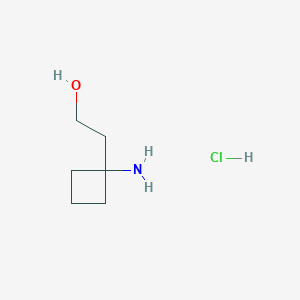

4-Amino-1-(2-thienyl)butan-2-ol is a chemical compound with the molecular formula C8H13NOS . It is mainly used in personal-care products, preparation of water-soluble cationic flocculants and ion exchange resins, as well as in the preparation of beta-lactam antibiotics .

Molecular Structure Analysis

The molecule contains a total of 24 bonds, including 11 non-H bonds, 5 multiple bonds, 4 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .Scientific Research Applications

-

Pharmaceutical Research

- Application : 4-Amino-1-(2-thienyl)butan-2-ol is used in the synthesis of pyrimidines, which are known to have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Method : The compound is used in the synthesis of 4-amino-2-phenylpyrimidines bonded to sulfur-containing rings .

- Results : Preliminary results showed that the target compounds had potent PDE4B inhibitory action in vitro .

-

Industrial Chemistry

-

Material Science

- Application : Thiophene-mediated molecules, which can be synthesized using 4-Amino-1-(2-thienyl)butan-2-ol, have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

- Results : The outcomes of these applications are not specified in the source .

-

Biocatalysis

-

Anti-Inflammatory Research

- Application : 4-Amino-1-(2-thienyl)butan-2-ol is used in the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, which are evaluated for their possible inhibitory effects against immune-induced nitric oxide generation .

- Method : The compound is used in the synthesis of 2-amino-4,6-dihydroxypyrimidines .

- Results : The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .

-

Biocatalysis in Drug Development

- Application : 4-Amino-1-(2-thienyl)butan-2-ol can be used in the production of single enantiomers, which are critical for the efficacy and safety of many therapeutic agents .

- Method : The compound can be obtained by either biocatalytic or chemical synthesis of chiral intermediates .

- Results : The outcomes of these applications are not specified in the source .

-

Anti-Inflammatory Research

- Application : 4-Amino-1-(2-thienyl)butan-2-ol is used in the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, which are evaluated for their possible inhibitory effects against immune-induced nitric oxide generation .

- Method : The compound is used in the synthesis of 2-amino-4,6-dihydroxypyrimidines .

- Results : The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .

-

Biocatalysis in Drug Development

- Application : 4-Amino-1-(2-thienyl)butan-2-ol can be used in the production of single enantiomers, which are critical for the efficacy and safety of many therapeutic agents .

- Method : The compound can be obtained by either biocatalytic or chemical synthesis of chiral intermediates .

- Results : The outcomes of these applications are not specified in the source .

Safety And Hazards

properties

IUPAC Name |

4-amino-1-thiophen-2-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c9-4-3-7(10)6-8-2-1-5-11-8/h1-2,5,7,10H,3-4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIZAMJOVKJPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-(2-thienyl)butan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)

![5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1377576.png)

![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)